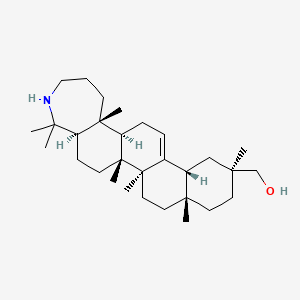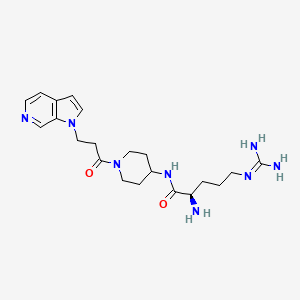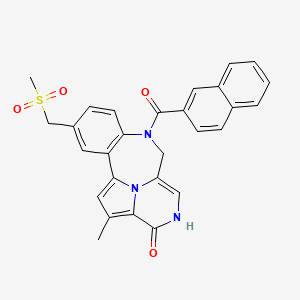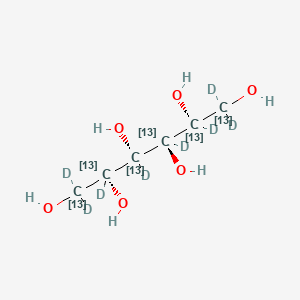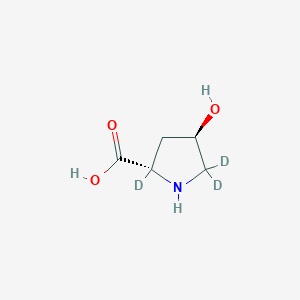
trans-4-Hydroxy-L-proline-2,5,5-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Hydroxyproline-d3 is a deuterated form of L-Hydroxyproline, an amino acid derivative that plays a crucial role in the stability of collagen. The deuterium atoms replace the hydrogen atoms in the proline ring, making it useful in various scientific studies, particularly in the field of metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Hydroxyproline-d3 can be synthesized through a multi-step process involving the hydroxylation of L-Proline. One common method involves the use of microbial hydroxylases, which are enzymes capable of selectively hydroxylating L-Proline to produce L-Hydroxyproline. The reaction typically requires a co-substrate like 2-oxoglutarate and occurs under mild conditions in an aqueous solution .
Industrial Production Methods
Industrial production of L-Hydroxyproline-d3 often involves metabolic engineering of microorganisms such as Escherichia coli. These engineered strains are optimized to produce high yields of L-Hydroxyproline through fermentation processes. The use of biocatalysts and optimized fermentation conditions can significantly enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
L-Hydroxyproline-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert it back to L-Proline.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include keto derivatives, reduced proline, and various substituted proline derivatives .
Wissenschaftliche Forschungsanwendungen
L-Hydroxyproline-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in studying collagen stability and metabolism.
Medicine: Used in the development of pharmaceuticals targeting collagen-related disorders.
Industry: Employed in the production of cosmetics and nutritional supplements
Wirkmechanismus
L-Hydroxyproline-d3 exerts its effects primarily through its incorporation into collagen. The hydroxylation of proline residues in collagen increases the stability of the triple helix structure, enhancing the overall strength and resilience of connective tissues. This process involves various molecular targets and pathways, including the activity of prolyl hydroxylase enzymes and the regulation of hypoxia-inducible factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trans-4-Hydroxy-L-Proline
- Trans-3-Hydroxy-L-Proline
- Cis-4-Hydroxy-L-Proline
- Cis-3-Hydroxy-L-Proline
Uniqueness
L-Hydroxyproline-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-deuterated forms .
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
134.15 g/mol |
IUPAC-Name |
(2S,4R)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1/i2D2,4D |
InChI-Schlüssel |
PMMYEEVYMWASQN-QAFFOARNSA-N |
Isomerische SMILES |
[2H][C@]1(C[C@H](C(N1)([2H])[2H])O)C(=O)O |
Kanonische SMILES |
C1C(CNC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)
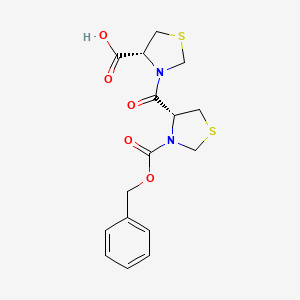
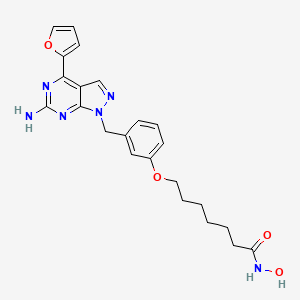


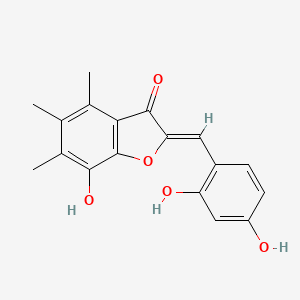
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)
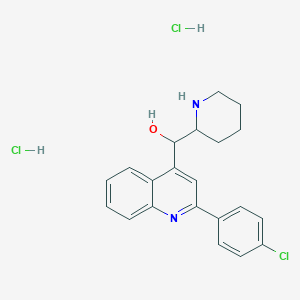
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)
